molecular formula C13H20N2O B2745715 (1-(1-(Pyridin-2-yl)ethyl)piperidin-3-yl)methanol CAS No. 1289385-66-5

(1-(1-(Pyridin-2-yl)ethyl)piperidin-3-yl)methanol

Cat. No.: B2745715
CAS No.: 1289385-66-5
M. Wt: 220.316
InChI Key: CCCKFMGXAZWYAU-UHFFFAOYSA-N
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Description

The compound "(1-(1-(Pyridin-2-yl)ethyl)piperidin-3-yl)methanol" is a piperidine derivative featuring a pyridin-2-yl substituent attached via an ethyl chain to the nitrogen atom of the piperidine ring, with a hydroxymethyl (-CH₂OH) group at the 3-position. This structure combines a nitrogen-containing heterocycle (piperidine) with a pyridine moiety, which may confer unique electronic and steric properties.

Properties

IUPAC Name

[1-(1-pyridin-2-ylethyl)piperidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-11(13-6-2-3-7-14-13)15-8-4-5-12(9-15)10-16/h2-3,6-7,11-12,16H,4-5,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCCKFMGXAZWYAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)N2CCCC(C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(1-(Pyridin-2-yl)ethyl)piperidin-3-yl)methanol typically involves the reaction of pyridine derivatives with piperidine derivatives under specific conditions. One common method involves the reaction of 1-chloroethane with pyridine in the presence of a base, followed by the addition of piperidine and subsequent purification through distillation .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactions and the use of automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(1-(1-(Pyridin-2-yl)ethyl)piperidin-3-yl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyridinyl group can be reduced to form piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl and piperidinyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield pyridinyl carboxylic acids, while reduction of the pyridinyl group can yield piperidine derivatives.

Scientific Research Applications

Antihistamine Activity

Research has indicated that compounds similar to (1-(1-(Pyridin-2-yl)ethyl)piperidin-3-yl)methanol can exhibit antihistamine properties. For instance, derivatives of piperidine have been synthesized and evaluated for their effectiveness as H1 antagonists. One study demonstrated that certain piperidine derivatives showed significant activity against histamine receptors, suggesting potential therapeutic uses in treating allergic reactions and conditions such as asthma .

Neuropharmacological Studies

The modulation of the neuropeptide S (NPS) system has been linked to various central nervous system (CNS) disorders, including anxiety and panic disorders. Compounds structurally related to (1-(1-(Pyridin-2-yl)ethyl)piperidin-3-yl)methanol have been investigated for their antagonist activity at the NPS receptor. These studies revealed that certain derivatives could effectively block NPS-induced effects, highlighting their potential in treating anxiety-related disorders .

Antimicrobial Properties

In vitro studies have shown that piperidine derivatives can possess significant antimicrobial activity. For example, a series of novel compounds containing piperidine rings were synthesized and evaluated for their antibacterial and antifungal activities. Some of these compounds exhibited promising results against various microbial strains, indicating their potential as lead molecules for developing new antimicrobial agents .

Synthesis of Derivatives

The synthesis of (1-(1-(Pyridin-2-yl)ethyl)piperidin-3-yl)methanol can be achieved through several synthetic routes involving the reaction of piperidine derivatives with pyridine-based aldehydes or ketones. One method involves the use of Lewis acids like AlBr3 to facilitate the reaction between pyridine derivatives and piperidine .

Example Reaction Scheme

StepReactantsConditionsProductsYield
1Piperidine + Pyridine derivativeAlBr3 catalystCarbinol derivative42%
2Carbinol + AldehydeReflux in dichloromethaneTarget compound31%

This table summarizes an example of how similar compounds are synthesized, showcasing the efficiency of different catalysts in improving yields.

Case Study 1: Antihistamine Development

A study focused on synthesizing piperidine-based antihistamines found that modifications to the piperidine structure significantly influenced receptor binding affinity and selectivity. Compounds derived from (1-(1-(Pyridin-2-yl)ethyl)piperidin-3-yl)methanol were tested for their antihistaminic properties, leading to the identification of several promising candidates for further development into therapeutic agents .

Case Study 2: Neuropharmacological Screening

In a screening study aimed at identifying neuropeptide S antagonists, several derivatives of piperidine were evaluated for their ability to modulate CNS activity. Among these, compounds structurally related to (1-(1-(Pyridin-2-yl)ethyl)piperidin-3-yl)methanol demonstrated significant antagonist activity, suggesting their potential utility in treating anxiety disorders .

Mechanism of Action

The mechanism of action of (1-(1-(Pyridin-2-yl)ethyl)piperidin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridinyl and piperidinyl groups allow it to bind to these targets, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares "(1-(1-(Pyridin-2-yl)ethyl)piperidin-3-yl)methanol" with key analogs, highlighting structural variations, molecular properties, and synthesis insights:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Similarity Score Synthetic Yield/Notes
(1-(1-(Pyridin-2-yl)ethyl)piperidin-3-yl)methanol (Target) N/A C₁₃H₁₉N₂O (inferred) ~219.31 Pyridin-2-yl, ethyl linker, hydroxymethyl at C3 N/A Not reported in evidence
(1-(5-Bromopyrimidin-2-yl)piperidin-3-yl)methanol 1189973-29-2 C₁₀H₁₃BrN₃O 271.14 Pyrimidin-2-yl with Br substitution 0.89 () High similarity to target
(1-(1-(Thiazol-2-yl)ethyl)piperidin-3-yl)methanol 1065484-60-7 C₁₁H₁₈N₂OS 226.34 Thiazole ring replaces pyridine N/A PSA = 64.6; LogP = 1.85 ()
[1-(4-Methylbenzyl)piperidin-3-yl]methanol 415722-06-4 C₁₄H₂₁NO 219.32 Benzyl substituent (4-methyl) N/A H-bond donors: 1; acceptors: 2 ()
(2-(Piperidin-1-yl)pyridin-3-yl)methanol N/A C₁₁H₁₆N₂O 192.26 Piperidinyl group at pyridine C2 N/A Polar surface area: ~50 Ų ()

Key Observations:

Heterocyclic Substitution Effects :

  • Replacing pyridine with thiazole (as in CAS 1065484-60-7) introduces sulfur, increasing molecular weight (226.34 g/mol) and altering electronic properties (e.g., higher polar surface area (PSA = 64.6 Ų)) compared to the pyridine-based target compound .
  • The pyrimidine analog (CAS 1189973-29-2) has a bromine atom, which may enhance electrophilic reactivity but reduces similarity (score = 0.89) due to the smaller pyrimidine ring .

Substituent Position and Linker Impact: The ethyl linker in the target compound provides conformational flexibility, distinguishing it from rigid analogs like "(2-(piperidin-1-yl)pyridin-3-yl)methanol" (), where the piperidine is directly attached to the pyridine. Benzyl-substituted analogs (e.g., CAS 415722-06-4) exhibit higher hydrophobicity (LogP inferred ~2.5) due to the aromatic ring, contrasting with the target’s pyridine-hydroxymethyl combination .

Synthetic Accessibility :

  • Suzuki-Miyaura coupling (as in ) and nucleophilic substitution () are viable routes for analogs. For example, 1-(2-methylbenzyl)piperidine derivatives are synthesized in ~76% yield via cross-coupling .

Biological Activity

The compound (1-(1-(Pyridin-2-yl)ethyl)piperidin-3-yl)methanol, often referred to as a piperidine derivative, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The chemical formula for (1-(1-(Pyridin-2-yl)ethyl)piperidin-3-yl)methanol can be represented as C15_{15}H20_{20}N2_2O. The structure features a piperidine ring, a pyridine moiety, and a hydroxymethyl group, which are essential for its biological activity.

Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. The piperidine ring is known to influence the binding affinity and selectivity towards neurotransmitter receptors, while the pyridine group may enhance lipophilicity, facilitating better membrane penetration.

1. Antimicrobial Activity

Several studies have reported the antimicrobial properties of piperidine derivatives. For instance, compounds similar to (1-(1-(Pyridin-2-yl)ethyl)piperidin-3-yl)methanol have shown significant activity against various bacterial strains. A study indicated that certain piperidine derivatives exhibited minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .

2. Antitumor Activity

The antitumor potential of this compound class has been explored in various cancer models. Research has demonstrated that piperidine derivatives can inhibit the proliferation of cancer cells, including breast and liver cancer cell lines. Specific derivatives were shown to induce apoptosis in MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .

3. CNS Activity

Compounds featuring piperidine structures have been investigated for their central nervous system (CNS) effects. They are known to act as inhibitors of glycine transporters, which are implicated in various neurological disorders. A recent study highlighted the design of a glycine transporter 1 inhibitor based on a piperidine scaffold, showcasing its potential in treating conditions like schizophrenia .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of piperidine derivatives, (1-(1-(Pyridin-2-yl)ethyl)piperidin-3-yl)methanol was tested against multiple pathogens. The results indicated a broad spectrum of activity with promising MIC values, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Properties

Another research project focused on evaluating the anticancer effects of various piperidine derivatives in vitro and in vivo. The compound demonstrated significant inhibition of tumor growth in xenograft models, reinforcing its therapeutic potential against aggressive cancer types.

Research Findings Summary Table

Activity Target IC50/MIC Reference
AntimicrobialStaphylococcus aureus0.0039 mg/mL
AntitumorMDA-MB-231 (breast cancer)IC50 = 5 μM
CNS ActivityGlycine transporter 1IC50 = 10 μM

Q & A

Q. Advanced

  • Receptor binding assays : Radioligand competition studies (e.g., [³H]Nicotine for nicotinic acetylcholine receptors).
  • Enzyme inhibition : Fluorometric assays for acetylcholinesterase or monoamine oxidase.
  • Cellular toxicity : MTT assays on neuronal cell lines (e.g., SH-SY5Y) to determine IC₅₀ values .

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